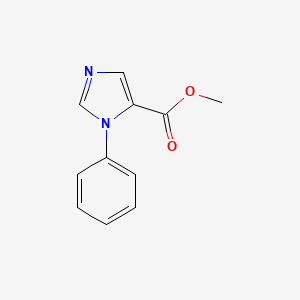
Methyl 1-phenyl-1H-imidazole-5-carboxylate
Übersicht
Beschreibung
Methyl 1-phenyl-1H-imidazole-5-carboxylate is a heterocyclic compound that belongs to the imidazole family. Imidazoles are known for their diverse applications in various fields, including pharmaceuticals, agrochemicals, and materials science. This compound is characterized by a phenyl group attached to the nitrogen atom at position 1 and a methyl ester group at position 5 of the imidazole ring.
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen: Die Synthese von Methyl-1-Phenyl-1H-Imidazol-5-carboxylat kann durch verschiedene Verfahren erfolgen. Ein gängiger Ansatz beinhaltet die Reaktion von 1-Phenylimidazol mit Methylchlorformiat unter basischen Bedingungen. Eine andere Methode beinhaltet die Cyclisierung von Amidinitrilen in Gegenwart eines Nickelkatalysators, gefolgt von Proto-Demetallierung, Tautomerisierung und dehydratisierender Cyclisierung .
Industrielle Produktionsverfahren: Die industrielle Produktion dieser Verbindung erfolgt in der Regel in großem Maßstab unter Verwendung optimierter Reaktionsbedingungen, um eine hohe Ausbeute und Reinheit zu gewährleisten. Der Einsatz von Durchflussreaktoren und fortschrittlichen katalytischen Systemen kann die Effizienz und Skalierbarkeit des Produktionsprozesses verbessern .
Analyse Chemischer Reaktionen
Arten von Reaktionen: Methyl-1-Phenyl-1H-Imidazol-5-carboxylat unterliegt verschiedenen chemischen Reaktionen, darunter:
Oxidation: Die Verbindung kann zu den entsprechenden Imidazol-N-Oxiden oxidiert werden.
Reduktion: Reduktionsreaktionen können die Estergruppe in einen Alkohol oder Aldehyd umwandeln.
Substitution: Elektrophiler und nukleophiler Substitutionsreaktionen können am Phenylring oder am Imidazolring auftreten.
Gängige Reagenzien und Bedingungen:
Oxidation: Gängige Oxidationsmittel sind Wasserstoffperoxid und m-Chlorperbenzoesäure.
Reduktion: Reduktionsmittel wie Lithiumaluminiumhydrid oder Natriumborhydrid werden verwendet.
Substitution: Reagenzien wie Halogene, Alkylhalogenide und Nucleophile werden unter geeigneten Bedingungen eingesetzt.
Hauptprodukte: Die Hauptprodukte, die aus diesen Reaktionen entstehen, umfassen N-Oxide, Alkohole, Aldehyde und verschiedene substituierte Imidazol-Derivate .
Wissenschaftliche Forschungsanwendungen
Methyl-1-Phenyl-1H-Imidazol-5-carboxylat hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:
Chemie: Es wird als Baustein für die Synthese komplexerer Moleküle und als Ligand in der Koordinationschemie verwendet.
Biologie: Die Verbindung wird auf ihre potenziellen biologischen Aktivitäten untersucht, darunter antimikrobielle und krebshemmende Eigenschaften.
Medizin: Es dient als Vorläufer für die Entwicklung von pharmazeutischen Wirkstoffen, insbesondere solchen, die auf bestimmte Enzyme oder Rezeptoren abzielen.
Industrie: Die Verbindung wird zur Herstellung von Spezialchemikalien, Farbstoffen und Materialien mit spezifischen Eigenschaften verwendet
5. Wirkmechanismus
Der Wirkmechanismus von Methyl-1-Phenyl-1H-Imidazol-5-carboxylat beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielstrukturen. Die Verbindung kann als Enzyminhibitor oder Rezeptormodulator wirken und verschiedene biochemische Stoffwechselwege beeinflussen. Der genaue Mechanismus hängt von der jeweiligen Anwendung und dem Zielmolekül ab. In antimikrobiellen Anwendungen kann es beispielsweise das Wachstum von Bakterien hemmen, indem es in die essentiellen Enzyme eingreift .
Ähnliche Verbindungen:
Methyl-1-Methylimidazol-5-carboxylat: Ähnliche Struktur, aber mit einer Methylgruppe anstelle einer Phenylgruppe.
1-Phenylimidazol: Fehlt die Estergruppe an Position 5.
2-Phenylimidazol: Phenylgruppe an Position 2 anstelle von Position 1.
Einzigartigkeit: Methyl-1-Phenyl-1H-Imidazol-5-carboxylat ist einzigartig aufgrund des Vorhandenseins sowohl einer Phenylgruppe als auch einer Methylestergruppe, die spezifische chemische und biologische Eigenschaften verleihen. Diese Kombination ermöglicht vielseitige Anwendungen und Wechselwirkungen mit verschiedenen molekularen Zielstrukturen .
Wirkmechanismus
The mechanism of action of Methyl 1-phenyl-1H-imidazole-5-carboxylate involves its interaction with specific molecular targets. The compound can act as an enzyme inhibitor or receptor modulator, affecting various biochemical pathways. The exact mechanism depends on the specific application and the target molecule. For example, in antimicrobial applications, it may inhibit the growth of bacteria by interfering with essential enzymes .
Vergleich Mit ähnlichen Verbindungen
Methyl 1-methylimidazole-5-carboxylate: Similar structure but with a methyl group instead of a phenyl group.
1-Phenylimidazole: Lacks the ester group at position 5.
2-Phenylimidazole: Phenyl group attached at position 2 instead of position 1.
Uniqueness: Methyl 1-phenyl-1H-imidazole-5-carboxylate is unique due to the presence of both a phenyl group and a methyl ester group, which confer specific chemical and biological properties. This combination allows for versatile applications and interactions with various molecular targets .
Eigenschaften
IUPAC Name |
methyl 3-phenylimidazole-4-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O2/c1-15-11(14)10-7-12-8-13(10)9-5-3-2-4-6-9/h2-8H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CKWUTWFZMPGKGM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CN=CN1C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O2 | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80232741 | |
| Record name | Methyl 1-phenyl-1H-imidazole-5-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80232741 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.21 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
83846-62-2 | |
| Record name | Methyl 1-phenyl-1H-imidazole-5-carboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=83846-62-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl 1-phenyl-1H-imidazole-5-carboxylate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0083846622 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 83846-62-2 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=97020 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Methyl 1-phenyl-1H-imidazole-5-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80232741 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Methyl 1-phenyl-1H-imidazole-5-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.073.650 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | METHYL 1-PHENYL-1H-IMIDAZOLE-5-CARBOXYLATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/L84ARF3DHA | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


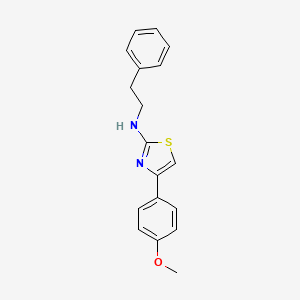
![5-(4-Oxo-2H-benzo[e][1,3]oxazin-3(4H)-yl)pentanoic acid](/img/structure/B11768872.png)
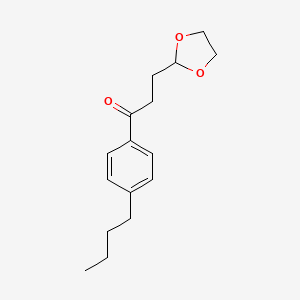
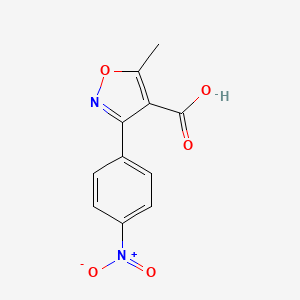
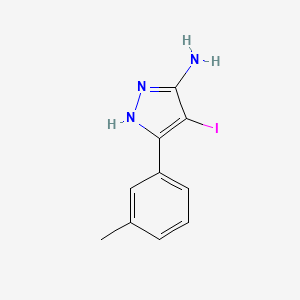


![((3aS,5S,6aR)-2,2-Dimethyl-6-oxotetrahydrofuro[2,3-d][1,3]dioxol-5-yl)methyl benzoate](/img/structure/B11768898.png)
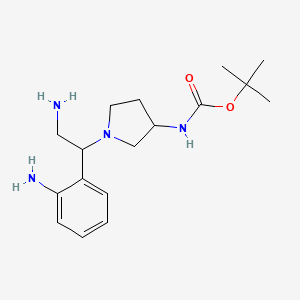


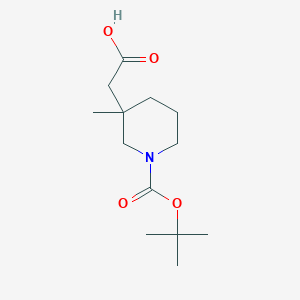

![3-(Azepan-4-yl)-8-oxa-3-azabicyclo[3.2.1]octane](/img/structure/B11768934.png)
